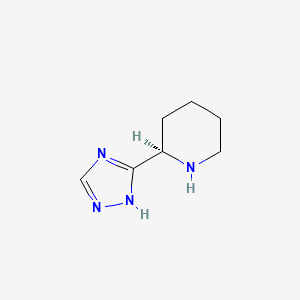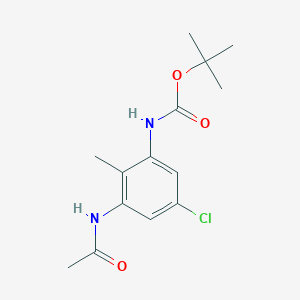
(R)-2-(1H-1,2,4-Triazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1H-1,2,4-Triazol-5-yl)piperidine is a compound that features a piperidine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1H-1,2,4-Triazol-5-yl)piperidine typically involves the reaction of a piperidine derivative with a triazole precursor. One common method involves the use of a nucleophilic substitution reaction where the piperidine ring is functionalized with a leaving group, which is then replaced by the triazole moiety under basic conditions .
Industrial Production Methods
Industrial production of ®-2-(1H-1,2,4-Triazol-5-yl)piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
®-2-(1H-1,2,4-Triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, reduced triazole derivatives, and various substituted triazole compounds .
Scientific Research Applications
Chemistry
In chemistry, ®-2-(1H-1,2,4-Triazol-5-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .
Medicine
In medicinal chemistry, ®-2-(1H-1,2,4-Triazol-5-yl)piperidine is explored for its potential therapeutic applications. It has been investigated as a candidate for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and enhanced mechanical strength .
Mechanism of Action
The mechanism of action of ®-2-(1H-1,2,4-Triazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole moiety can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and triazole-containing molecules, such as:
- (S)-2-(1H-1,2,4-Triazol-5-yl)piperidine
- 1-(1H-1,2,4-Triazol-5-yl)piperidine
- 2-(1H-1,2,4-Triazol-3-yl)piperidine
Uniqueness
®-2-(1H-1,2,4-Triazol-5-yl)piperidine is unique due to its specific stereochemistry and the position of the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
(2R)-2-(1H-1,2,4-triazol-5-yl)piperidine |
InChI |
InChI=1S/C7H12N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11)/t6-/m1/s1 |
InChI Key |
RONDMOYIJWDSEP-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=NC=NN2 |
Canonical SMILES |
C1CCNC(C1)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11755381.png)

![tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)


![5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11755400.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride](/img/structure/B11755412.png)


![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)

![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
